N'-(3-Ethoxy-2-hydroxybenzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide
Description
This compound features a pyrazole core substituted with a 4-methoxyphenyl group at position 5, a methyl group at position 4, and a hydrazide moiety linked to a 3-ethoxy-2-hydroxybenzylidene Schiff base (Fig. 1).
Properties
CAS No. |
303104-14-5 |
|---|---|
Molecular Formula |
C21H22N4O4 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-4-methyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O4/c1-4-29-17-7-5-6-15(20(17)26)12-22-25-21(27)19-13(2)18(23-24-19)14-8-10-16(28-3)11-9-14/h5-12,26H,4H2,1-3H3,(H,23,24)(H,25,27)/b22-12+ |
InChI Key |
LQILHZSZDZVVEO-WSDLNYQXSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=C(C(=NN2)C3=CC=C(C=C3)OC)C |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)C2=C(C(=NN2)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Biological Activity
N'-(3-Ethoxy-2-hydroxybenzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
- Chemical Formula: C21H22N4O4
- Molecular Weight: 394.4 g/mol
- CAS Number: 303104-14-5
The structure features a pyrazole ring substituted with ethoxy, hydroxy, and methoxy groups, which contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits diverse biological activities, including:
- Anti-Cancer Properties: Studies have shown that it may induce apoptosis in various cancer cell lines. Specifically, it has been found to modulate pathways involving integrin beta 4 in human umbilical vein endothelial cells (HUVECs), leading to programmed cell death.
- Anti-Inflammatory Effects: The compound has demonstrated potential in reducing inflammation markers, making it a candidate for treating inflammatory diseases .
- Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in combating infections .
The biological activity of this compound is attributed to several mechanisms:
-
Apoptosis Induction:
- The compound activates apoptotic pathways by interacting with specific proteins involved in cell survival and death.
- Integrin beta 4 is a critical target; modulation of its activity can lead to increased apoptosis in endothelial cells.
- Anti-inflammatory Mechanisms:
-
Interaction with Biological Targets:
- The presence of functional groups allows the compound to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity.
Synthesis
The synthesis of this compound typically involves:
- Condensation Reactions:
- The compound is synthesized through condensation reactions involving hydrazine derivatives and aldehydes or ketones.
- The nucleophilic attack of the hydrazine moiety on carbonyl carbons leads to the formation of hydrazones, crucial for generating various derivatives with distinct biological activities.
Comparative Analysis with Similar Compounds
A comparison of structurally similar compounds reveals varying biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N'-(3-Hydroxybenzylidene)-5-(1-naphthyl)-1H-pyrazole-3-carbohydrazide | Hydroxy group on benzylidene | Induces apoptosis in endothelial cells |
| N'-(2-Hydroxybenzylidene)-5-(4-chlorophenyl)-1H-pyrazole-3-carbohydrazide | Chlorine substitution | Potential anti-inflammatory activity |
| N'-(4-Methoxybenzylidene)-5-(phenyl)-1H-pyrazole-3-carbohydrazide | Methoxy group on benzylidene | Exhibits antimicrobial properties |
This table highlights how variations in substitution patterns influence biological activity, with this compound standing out due to its unique properties.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
-
Cancer Cell Studies:
- In vitro studies demonstrated that treatment with this compound led to significant apoptosis in HUVECs through integrin modulation.
- Inflammation Models:
- Microbial Efficacy:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Benzylidene Moiety
(a) Methoxy vs. Ethoxy Substitutions
- (E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) Differs in the benzylidene substituent (4-methoxy vs. 3-ethoxy-2-hydroxy). E-MBPC exhibits a planar conformation stabilized by intramolecular hydrogen bonds (N–H···O), as confirmed by X-ray diffraction .
N′-[(E)-(4-Ethoxyphenyl)methylene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
Substitutes the 3-ethoxy-2-hydroxy group with a 4-ethoxy moiety and replaces the 4-methoxyphenyl with a 4-methylphenyl group. The methyl group enhances lipophilicity, favoring interactions with hydrophobic protein pockets, while the 4-ethoxy substituent may alter π-π stacking efficiency .
(b) Nitro and Trimethoxy Derivatives
- 3-(4-Methoxyphenyl)-N′-[(E)-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide Incorporates a nitro group (strong electron-withdrawing effect) at position 3 of the benzylidene.
3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide
The trimethoxy substitution significantly boosts lipophilicity and may improve blood-brain barrier penetration, as seen in similar CNS-targeting analogs .
Pyrazole Core Modifications
(a) Methyl vs. Phenyl Substituents
- Rimonabant (SR141716)
A CB1 antagonist with a 4-methyl-1-(2,4-dichlorophenyl)pyrazole core. The dichlorophenyl group enhances receptor affinity via halogen bonding, while the target compound’s 4-methoxyphenyl group prioritizes solubility over receptor specificity .
(b) Heterocyclic Fusion
- 4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one A fused pyranopyrazole-oxazine system.
Analytical Techniques
- X-ray Diffraction : Used to resolve the E-configuration of the hydrazone bond in analogs like E-MBPC .
- DFT Calculations : Predict vibrational frequencies and HOMO-LUMO gaps (e.g., 4.2–4.5 eV for methoxy derivatives vs. 4.0 eV for nitro-substituted analogs) .
- Molecular Docking : AutoDock Vina evaluates interactions with targets like cyclooxygenase-2 (COX-2), showing stronger binding for hydroxy-containing derivatives (ΔG = −9.2 kcal/mol) vs. methoxy analogs (ΔG = −8.5 kcal/mol) .
Anti-inflammatory Potential
Central Nervous System (CNS) Targets
- Rimonabant Analogs : The target compound’s lack of halogen substituents likely reduces CB1 affinity but may redirect activity toward serotonin receptors .
Q & A
Q. What are the optimal reaction conditions for synthesizing N'-(3-Ethoxy-2-hydroxybenzylidene)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carbohydrazide?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the pyrazole core via cyclization of β-diketones or β-ketoesters with hydrazine derivatives under acidic or basic conditions.
- Step 2 : Condensation of the pyrazole-3-carbohydrazide intermediate with 3-ethoxy-2-hydroxybenzaldehyde in ethanol or methanol under reflux (60–80°C) for 6–12 hours.
- Step 3 : Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity . Key parameters include inert atmosphere (N₂/Ar), controlled temperature, and stoichiometric ratios (1:1.2 hydrazide:aldehyde).
Q. Which spectroscopic techniques are essential for characterizing this compound?
A combination of techniques ensures structural validation:
- FT-IR : Confirms hydrazone (C=N, ~1600 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) groups.
- NMR (¹H/¹³C) : Identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons at δ ~6.8–7.5 ppm) and carbon backbone.
- X-ray diffraction : Resolves tautomerism in the hydrazone moiety and crystallographic packing.
- ESI-MS : Verifies molecular weight ([M+H]+ peak) .
Advanced Research Questions
Q. How can researchers resolve tautomeric ambiguities in the hydrazone moiety during structural analysis?
Tautomerism between keto-enol forms complicates structural assignments. Methodological solutions include:
- Single-crystal X-ray diffraction : Use SHELXL for refinement, emphasizing anisotropic displacement parameters and hydrogen-bonding networks to lock the hydrazone conformation .
- DFT calculations : Compare experimental (X-ray) and computed (B3LYP/6-311G(d,p)) bond lengths and angles to identify the dominant tautomer .
- Variable-temperature NMR : Monitor proton shifts in DMSO-d₆ or CDCl₃ to detect dynamic equilibria .
Q. What strategies address discrepancies between computational docking predictions and experimental bioactivity data?
Discrepancies often arise from solvent effects or force field limitations. Mitigation approaches:
- Multi-software validation : Compare docking results from AutoDock, Glide, and GOLD to identify consensus binding poses .
- Explicit solvent MD simulations : Run 100-ns molecular dynamics trajectories in explicit water to account for solvation effects on ligand-protein interactions.
- Binding affinity assays : Validate docking scores with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure ΔG and ΔH .
Q. How to design a bioassay for evaluating the compound’s kinase inhibition potential?
A robust assay protocol includes:
- Kinase selection : Prioritize kinases with structural homology to targets of related pyrazole-carbohydrazides (e.g., CDK2, EGFR) .
- In vitro kinase assay : Use recombinant kinases, ATP concentrations (1–100 μM), and a luminescence-based ADP-Glo™ detection system.
- Control compounds : Include staurosporine (pan-kinase inhibitor) and structure-activity relationship (SAR) analogs to benchmark IC₅₀ values .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
